molecular formula C18H21NO3 B3054193 N-Cbz4-(4-hydroxyphenyl)butylamine CAS No. 587880-25-9

N-Cbz4-(4-hydroxyphenyl)butylamine

Cat. No.: B3054193
CAS No.: 587880-25-9
M. Wt: 299.4 g/mol
InChI Key: JJXKVLJSXQXDGJ-UHFFFAOYSA-N
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Description

N-Cbz4-(4-hydroxyphenyl)butylamine is a chemical compound with the molecular formula C18H21NO3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to a butylamine chain, which is further substituted with a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz4-(4-hydroxyphenyl)butylamine typically involves the protection of the amine group with a carbobenzyloxy (Cbz) group, followed by the introduction of the hydroxyphenyl group. One common method involves the reaction of 4-(4-hydroxyphenyl)butylamine with benzyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Cbz4-(4-hydroxyphenyl)butylamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Ethers, esters, or other substituted products.

Scientific Research Applications

N-Cbz4-(4-hydroxyphenyl)butylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cbz4-(4-hydroxyphenyl)butylamine involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the butylamine chain can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutylamine: Similar structure but lacks the hydroxy and Cbz groups.

    Butylamine: Lacks the phenyl and hydroxy groups.

    Phenylbutylamines: A class of compounds containing a phenyl group substituted at the fourth carbon by a butan-1-amine.

Uniqueness

N-Cbz4-(4-hydroxyphenyl)butylamine is unique due to the presence of the Cbz protecting group and the hydroxyphenyl substitution. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

benzyl N-[4-(4-hydroxyphenyl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-17-11-9-15(10-12-17)6-4-5-13-19-18(21)22-14-16-7-2-1-3-8-16/h1-3,7-12,20H,4-6,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXKVLJSXQXDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469853
Record name N-Cbz4-(4-hydroxyphenyl)butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587880-25-9
Record name N-Cbz4-(4-hydroxyphenyl)butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Hydroxyphenyl)butylamine hydrobromide (4) (197 g, 0.80 mole), water (1 L), 1,4-dioxane (1 L) and sodium bicarbonate (336 g, 4 mole) were combined and stirred while cooled in an ice-methanol cooling bath. Benzyl chloroformate (141 mL, 0.96 mole) was dripped in over 5 min. at −2° C. with no appreciable exotherm observed. This was stirred and allowed to warm to room temperature as the cooling bath thawed overnight. An additional quantity of benzyl chloroformate (8 mL, 0.54 mol) was dripped in and this was allowed to stir for 2 h. The product mixture was then evaporated to approximately 500 mL and transferred to a 2 L separatory funnel with ethyl acetate while decanting away from the solids. The aqueous layer was extracted with ethyl acetate (3×1 L). The extracts were combined, washed with brine, dried over sodium sulfate, filtered and evaporated to afford 265 g of the crude product. A portion of the crude product (130 g) was chromatographed (silica gel, 5:1 hexanes/ethyl acetate) using toluene to load the column. The remaining crude material was crystallized from 1:1 toluene/heptane. This material was suction filtered to collect the solid and washed with 1:1 toluene/heptane. This material was vacuum desiccated at 45° C. for 2 h. The combined yield of compound (29) was 150 g (62%) of a white crystalline solid. 1H NMR (300 MHz, CDCl3) δ 1.43-1.65 (m, 4H), 2.52 (t, J=7.4 Hz, 2H), 3.19 (q, J=6.4 Hz, 2H), 4.78 (br s, 1H), 5.09 (s, 2H), 5.77 (s, 1H), 6.74 (d, J=8.5 Hz, 2H), 6.98 (d, J=8.5 Hz, 2H), 7.34 (s, 5). CI MS m/z=300 [C18H21NO3+H]+.
Quantity
197 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
336 g
Type
reactant
Reaction Step Three
Quantity
141 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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